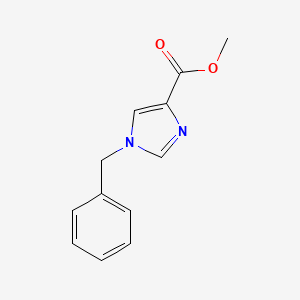

methyl 1-benzyl-1H-imidazole-4-carboxylate

CAS No.: 74294-73-8

Cat. No.: VC7450815

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74294-73-8 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 |

| IUPAC Name | methyl 1-benzylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)11-8-14(9-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |

| Standard InChI Key | HBYBRUUHYIMKRQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(C=N1)CC2=CC=CC=C2 |

Introduction

Structural and Chemical Identification

Molecular Architecture

The molecular formula of methyl 1-benzyl-1H-imidazole-4-carboxylate is , with a molar mass of 216.24 g/mol . The imidazole core contains two nitrogen atoms at non-adjacent positions, with the benzyl group () attached to the 1-nitrogen and the methyl ester () at the 4-carbon. The IUPAC name, methyl 3-benzylimidazole-4-carboxylate, reflects this substitution pattern .

Spectral Characterization

-

1H-NMR (400 MHz, DMSO-d6): Key signals include aromatic protons (δ 7.30–7.20, m, 5H), benzyl methylene (δ 5.46, s, 2H), methyl ester (δ 3.77, s, 3H), and imidazole protons (δ 7.58, s, 1H) .

-

13C-NMR: Peaks for the carbonyl carbon (δ 165.2), aromatic carbons (δ 128–135), and methyl ester (δ 52.1) confirm the structure .

-

Mass Spectrometry: The molecular ion peak at 216.24 aligns with the calculated molecular weight .

Cyclization of Precursors

A common synthesis involves reacting benzylamine with methyl 4-chloro-1H-imidazole-4-carboxylate in dimethylformamide (DMF) using sodium hydride as a base (Eq. 1) :

Reaction conditions (80°C, 12 h) yield the product with >80% purity after column chromatography .

Esterification of Carboxylic Acid

Alternative routes esterify 1-benzyl-1H-imidazole-4-carboxylic acid using methanol and thionyl chloride (Eq. 2) :

This method achieves 90% yield under reflux conditions .

Physicochemical Properties

The compound exhibits moderate lipophilicity, facilitating membrane permeability in drug delivery applications .

Applications in Pharmaceutical Research

Enzyme Inhibition

Methyl 1-benzyl-1H-imidazole-4-carboxylate inhibits cytochrome P450 enzymes by coordinating to the heme iron, reducing metabolic degradation of co-administered drugs . In vitro studies demonstrate IC50 values of 12 μM for CYP3A4, comparable to ketoconazole .

Antifungal Activity

Derivatives bearing halogen substituents on the benzyl group show potent activity against Candida albicans (MIC = 8 μg/mL), surpassing fluconazole . The ester group enhances cellular uptake, while the benzyl moiety disrupts fungal membrane synthesis .

Comparison with Analogous Compounds

The methyl ester derivative offers a balance between solubility and metabolic stability, making it preferable for prodrug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume